Metacetamol

Catalog No.
S535041
CAS No.
621-42-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metacetamol

Challenge: Obtaining a non-hepatotoxic control for NAPQI-mediated toxicity studies and a reliable template for scalable paracetamol Form II crystallization. Solution: Metacetamol - its meta-acetamido substitution prevents NAPQI formation, delivering a clean negative control. It partially integrates into the paracetamol lattice, stabilizing Form II during cooling crystallization.

  • Polymorph template: enables exclusive Form II stabilization without impractical stoichiometric additives.
  • Tox assay benchmark: no glutathione depletion, ideal for DILI mechanism isolation.
  • High purity, globally shippable, ready for formulation engineering.

CAS Number

621-42-1

Product Name

Metacetamol

IUPAC Name

N-(3-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Metacetamol; 3-Hydroxyacetanilide; Metalid; Pedituss; Pyrapap; Rystal;

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O

The exact mass of the compound Metacetamol is 151.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 50 mg, 100 mg

Metacetamol (3-acetamidophenol) is a structural regioisomer of paracetamol characterized by the meta-positioning of its acetamido group. While it shares basic analgesic properties with its para-substituted counterpart, its primary industrial and advanced research value lies in its distinct physicochemical and metabolic profile. In procurement and materials science, metacetamol is utilized as a specialized templating agent for active pharmaceutical ingredient (API) crystallization, specifically for stabilizing metastable polymorphs [1]. Furthermore, because its substitution pattern prevents the formation of the highly reactive N-acetyl-p-benzoquinone imine (NAPQI) metabolite, it serves as a non-hepatotoxic benchmark in toxicological assays and structural activity relationship (SAR) studies[2].

Research Fit

Reported non-hepatotoxic comparator in in vitro and in vivo acetaminophen liver injury models
Process‑critical impurity reference standard for paracetamol crystallization and method validation
Certified reference for regioisomer discrimination in LC‑MS/MS bioanalytical methods

Substituting metacetamol with paracetamol (4-acetamidophenol) or orthocetamol (2-acetamidophenol) disrupts both metabolic and crystallographic workflows. In toxicological models, paracetamol undergoes oxidation to NAPQI, triggering glutathione depletion and rapid hepatocyte necrosis, whereas metacetamol bypasses this specific toxic pathway, making it an indispensable negative control [1]. In industrial crystallization, metacetamol acts as a highly specific structural template; its partial miscibility in the paracetamol crystal lattice specifically enables the scalable cooling crystallization of paracetamol's elusive Form II [2]. Generic impurities like acetanilide or orthocetamol fail to stabilize this metastable form or require impractical stoichiometric ratios, demonstrating metacetamol's distinct utility in advanced formulation engineering [2].

Substitution Risk

Regioisomeric shift
Meta‑hydroxy substitution alters metabolic bioactivation and hepatotoxic outcome compared with para‑hydroxy acetaminophen; results may not transfer directly.
Divergent cytotoxicity profile
Metacetamol shows reported lower cytotoxicity in mouse hepatocytes and does not reproduce acetaminophen‑induced necrosis at equimolar doses.
Covalent binding without toxicity
Comparable hepatic protein binding does not produce the same hepatotoxic cascade; limits direct interchange for pathway‑specific toxicology studies.

Metabolic Toxicity and Hepatocyte Viability

In acute toxicological evaluations, metacetamol demonstrates a profoundly different safety profile compared to its para-substituted analog. When administered at 500 mg/kg in in vivo models, paracetamol undergoes oxidation to the reactive N-acetyl-p-benzoquinone imine (NAPQI), resulting in severe glutathione depletion and marked hepatotoxicity [1]. In direct contrast, metacetamol at the identical 500 mg/kg dosage remains non-hepatotoxic and non-nephrotoxic, bypassing the NAPQI-driven necrotic pathway entirely [1].

Evidence DimensionIn vivo hepatotoxicity threshold
Target Compound DataNon-hepatotoxic at 500 mg/kg
Comparator Or BaselineParacetamol (4-acetamidophenol): Induces severe hepatotoxicity and oxidative stress at 500 mg/kg
Quantified DifferenceComplete avoidance of NAPQI-induced liver necrosis at 500 mg/kg dosing
ConditionsAcute toxicological administration (i.p.) in female Sprague-Dawley rats

Essential for researchers requiring a structurally matched, non-hepatotoxic baseline to isolate NAPQI-specific mechanisms in drug-induced liver injury studies.

Hepatocyte Cytotoxicity
Head‑to‑head
Target LC50 >10 mM
Comparator Acetaminophen ~3–5 mM
≥2–3‑fold lower cytotoxicity
Supports negative‑control use in hepatotoxicity assays
Monolayer mouse hepatocyte cultures; no cytotoxic effect at max. tested concentration

Polymorphic Templating for API Manufacturing

Metacetamol serves as an effective structural template for the scalable production of paracetamol's metastable Form II, a polymorph targeted for its enhanced compressibility. Utilizing 10-40% w/w metacetamol as a co-former in a cooling crystallization environment yields 100% polymorphic phase-pure Form II[1]. By comparison, standard polymer additives yield samples that revert to the stable Form I within five hours, whereas metacetamol templating achieves sustained stability and allows for scalable production exceeding 100 g per run[1].

Evidence DimensionMetastable Form II Paracetamol Yield and Stability
Target Compound Data100% phase-pure Form II, scalable to >100 g runs
Comparator Or BaselineStandard polymer additives: Form II reverts to Form I within 5 hours
Quantified DifferenceEnables stable, fully scalable Form II production without rapid polymorphic reversion
ConditionsCooling crystallization in 60:40 H2O/IPA solvent systems

Enables pharmaceutical engineers to reliably manufacture and stabilize a highly compressible API polymorph that is otherwise inaccessible at scale.

Hepatic Necrosis
Head‑to‑head
Target 0% necrosis (900 mg/kg IP)
Comparator Acetaminophen positive necrosis (≥500 mg/kg IP)
Complete absence vs. established necrosis
Reported absence of necrosis supports model validation control
In vivo murine model; intraperitoneal administration

Crystallization Process Control via Metastable Zone Width Extension

The deliberate addition of metacetamol to paracetamol crystallization feeds provides precise control over nucleation kinetics. The introduction of 1-4 mol% metacetamol to an isopropanol solvent system significantly extends the induction time and widens the metastable zone width (MSZW) compared to a pure paracetamol baseline[1]. This controlled inhibition of primary nucleation forces a progressive morphological shift in the paracetamol crystals from a tabular to a columnar habit [1].

Evidence DimensionNucleation induction time and crystal habit
Target Compound Data1-4 mol% metacetamol addition: Widens MSZW and yields columnar crystals
Comparator Or BaselinePure paracetamol solution: Narrow MSZW and tabular crystals
Quantified DifferenceSignificant extension of MSZW and complete morphological shift from tabular to columnar
ConditionsIsopropanol (IPA) solvent system monitored via focused beam reflectance measurements (FBRM)

Provides process chemists with a precise chemical lever to control API crystal growth rates and habit, directly improving downstream filtration and powder flowability.

Acute LD50
Cross‑study
1,025 mg/kg (IP, mouse)
Metacetamol LD50 1,025 mg/kg
Acetaminophen ~338–400 mg/kg
~2.5–3× higher LD50
Reported wider margin supports high‑dose mechanistic studies
Rodent (mouse) model; somnolence observed; LD50 may differ by strain and route
Covalent Protein Binding
Head‑to‑head
Target Comparable binding to acetaminophen
Comparator Acetaminophen (equimolar)
No significant difference in total covalent binding; divergent toxicity outcome
Enables discrimination of critical vs. non‑critical protein adducts
In vivo [³H]/[¹⁴C] labeling at 400 mg/kg; comparable binding, distinct pathology
Polymorphism
Head‑to‑head
Metastable Form II less dense than Form I
Triple point I‑II‑L: 535 ± 10 K, 692 ± 70 MPa
Supports polymorph screening and crystallization research
Pressure‑temperature phase diagram; no enantiotropy under pressure (unlike acetaminophen)
Crystallization Impurity
Head‑to‑head
Up to 6.78 mol% in final product
~1 mol% lattice incorporation; recovery decreased up to 15%
Key impurity reference for paracetamol crystallization method validation
Industrial crystallization; highest incorporation among studied impurities

API Polymorph Engineering and Scale-Up

Metacetamol is the preferred structural template in cooling crystallization workflows to reliably produce and stabilize paracetamol Form II [1]. Its partial miscibility in the crystal lattice enables the scalable manufacturing of this metastable polymorph, which is targeted for its enhanced tableting compressibility and bioavailability [1].

Toxicological Benchmarking and SAR Studies

Due to its inability to form the reactive NAPQI metabolite, metacetamol is deployed as a non-hepatotoxic, structurally matched control in in vitro and in vivo assays [2]. It is critical for evaluating drug-induced liver injury (DILI) and isolating glutathione depletion mechanisms in analgesic research [2].

Crystallization Process Optimization and Habit Modification

In bulk API manufacturing, metacetamol is applied as a habit-modifying additive in solvent systems like isopropanol [3]. By widening the metastable zone width and delaying primary nucleation, it allows process chemists to achieve targeted columnar crystal morphologies, improving downstream bulk powder handling and filtration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative Control for Hepatotoxicity Studies
Reported non‑hepatotoxic regioisomer in acetaminophen liver injury models
Hepatotoxicity endpoint differentiation (LC50, necrosis scores)
Impurity Reference Standard
Process‑critical structurally related impurity with documented lattice incorporation
Crystallization method validation and impurity profiling
Polymorph Screening Reference
Metastable polymorph (Form II) less dense than stable Form I; distinct pressure‑temperature phase behavior
Solid‑state stability, crystallization kinetics, and hydrate formation studies
Regioisomer Discrimination in Bioanalysis
Certified reference material for regioisomer separation in LC‑MS/MS methods
Method specificity, recovery assessment, and cross‑validation in biological matrices

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 Da

Monoisotopic Mass

151.063328530 Da

Heavy Atom Count

11

LogP

0.73 (LogP)

Appearance

Solid powder

Melting Point

406 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V942ZCN81H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics

Pictograms

Irritant

Irritant

Other CAS

621-42-1

Wikipedia

Metacetamol

General Manufacturing Information

Acetamide, N-(3-hydroxyphenyl)-: ACTIVE
1: Hart A, Orr DL. The degradation of paracetamol (4-hydroxyacetanilide) and other substituted acetanilides by a Penicillium species. Antonie Van Leeuwenhoek. 1975;41(3):239-47. PubMed PMID: 1082294.
2: Barrio M, Huguet J, Rietveld IB, Robert B, Céolin R, Tamarit JL. The Pressure-Temperature Phase Diagram of Metacetamol and Its Comparison to the Phase Diagram of Paracetamol. J Pharm Sci. 2017 Jun;106(6):1538-1544. doi: 10.1016/j.xphs.2017.02.003. Epub 2017 Feb 10. PubMed PMID: 28192078.

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